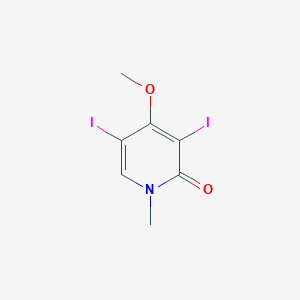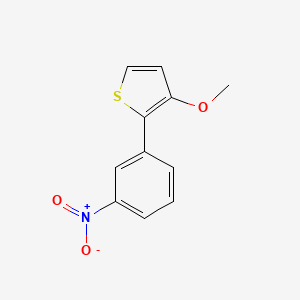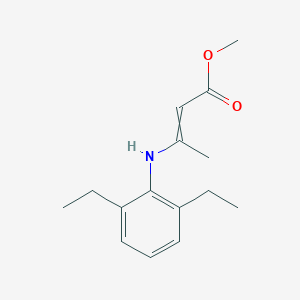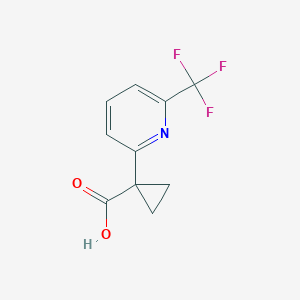
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of iodine atoms and methoxy groups in its structure suggests potential reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one typically involves the iodination of a pyridine derivative. A common method might include:
Starting Material: 4-methoxy-1-methylpyridin-2(1h)-one.
Iodination: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce iodine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production methods would likely involve similar iodination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The methoxy group and the pyridine ring can participate in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one could have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine atoms could influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diiodo-4-methoxypyridine: Lacks the methyl group at the 1 position.
4-Methoxy-1-methylpyridin-2(1h)-one: Lacks the iodine atoms at the 3 and 5 positions.
3,5-Diiodo-1-methylpyridin-2(1h)-one: Lacks the methoxy group at the 4 position.
Uniqueness
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one is unique due to the combination of iodine atoms, a methoxy group, and a methyl group in its structure. This combination can confer distinct chemical properties and reactivity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
920490-66-0 |
|---|---|
Molekularformel |
C7H7I2NO2 |
Molekulargewicht |
390.94 g/mol |
IUPAC-Name |
3,5-diiodo-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7I2NO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3 |
InChI-Schlüssel |
OPFPVWSQDGZTAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=C(C1=O)I)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)

methanone](/img/structure/B12623973.png)

![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
